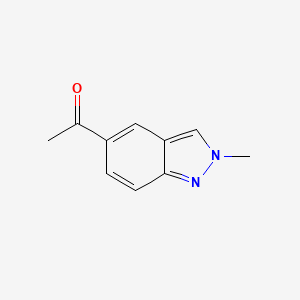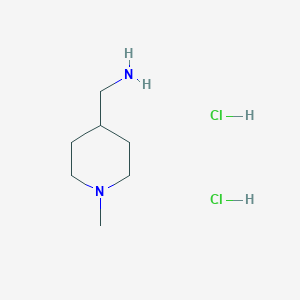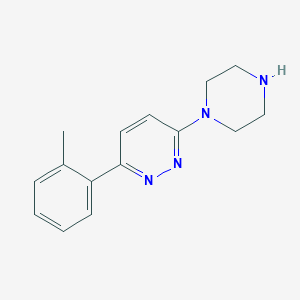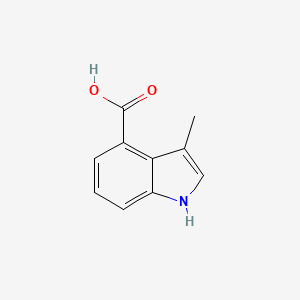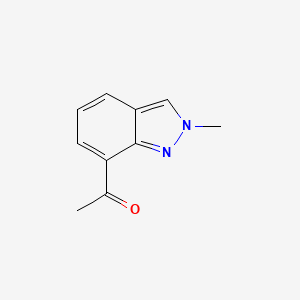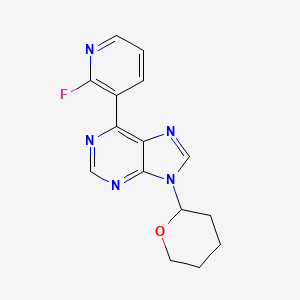
6-(2-氟吡啶-3-基)-9-(四氢-2H-吡喃-2-基)-9H-嘌呤
描述
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For this compound, the molecular weight is 299.309 . Other properties like melting point, boiling point, solubility, etc., are not available in the current search results.科学研究应用
合成和化学性质
区域选择性交叉偶联反应
该化合物已被用于区域选择性Sonogashira交叉偶联反应。这个过程涉及锂化以获得二卤代嘌呤衍生物,进而允许合成各种炔基化合物 (Ibrahim, Chevot, & Legraverend, 2011)。
基因治疗的金属化合物合成
对类似嘌呤化合物与锂化试剂的金属化合物化合物进行了研究。这项研究显示了创造可用于癌症自杀基因治疗的修饰嘌呤的潜力 (Hassan, Parker, Allan, & Secrist, 2009)。
取代氨基嘌呤的合成
类似化合物的阴离子已与各种卤化物发生反应,提供了合成6-(取代氨基)嘌呤的新途径。这种方法在细胞分裂素活性化合物的开发中具有重要意义 (Young & Letham, 1969)。
溶液稳定性和结构研究
已对具有结构相似性的化合物进行研究,以了解它们在溶液中的稳定性和分子结构。这些研究对各个领域中活性化合物的开发至关重要,包括化妆品学 (Walla et al., 2010)。
生物学和药用应用
基因治疗和抗癌性能
对氟甲基嘌呤衍生物进行了研究,以探讨其在基因治疗和癌症治疗中的潜在用途。这些研究突出了这些化合物对特定癌细胞的细胞毒活性 (Hassan et al., 2009)。
细胞分裂素和生长调节剂的合成
取代氨基嘌呤的合成与细胞分裂素的发展相关,细胞分裂素在植物生长调节中发挥重要作用 (Young & Letham, 1969)。
抗微生物药物的开发
已合成新型嘌呤衍生物,用于潜在用作抗微生物药物。这些化合物已被研究其与DNA的相互作用以及其对各种细菌和真菌菌株的功效 (Kinali-Demirci, İdil, & Dişli, 2014)。
抗癌研究
对一些嘌呤衍生物进行了评估,包括那些与6-(2-氟吡啶-3-基)-9-(四氢-2H-吡喃-2-基)-9H-嘌呤在结构上相关的衍生物,以评估其抗癌性能。这些研究有助于了解新型抗癌药物的结构活性关系 (Kucukdumlu, Tunçbilek, Bilget Guven, & Cetin Atalay, 2017)。
属性
IUPAC Name |
6-(2-fluoropyridin-3-yl)-9-(oxan-2-yl)purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c16-14-10(4-3-6-17-14)12-13-15(19-8-18-12)21(9-20-13)11-5-1-2-7-22-11/h3-4,6,8-9,11H,1-2,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYYHGNCPXKVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C(N=CN=C32)C4=C(N=CC=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluoropyridin-3-YL)-9-(tetrahydro-2H-pyran-2-YL)-9H-purine | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B1387017.png)
